2-{[4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YL](cyano)amino}acetamide
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Overview
Description
2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide is a complex organic compound that features a triazine ring substituted with morpholine groups and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide involves its interaction with specific molecular targets. For instance, derivatives of 1,3,5-triazine, such as this compound, can interact with DNA and inhibit the tyrosine kinase domain of cell-surface receptors . This interaction can lead to the inhibition of DNA replication and other cellular processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: These compounds share a similar acetamide structure but differ in their substituents and overall molecular framework.
Morpholine derivatives: Compounds containing the morpholine ring, such as N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide, exhibit similar pharmacological actions.
Uniqueness
The uniqueness of 2-{4,6-Bis(morpholin-4-YL)-1,3,5-triazin-2-YLamino}acetamide lies in its combination of a triazine ring with morpholine and cyano groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H20N8O3 |
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Molecular Weight |
348.36 g/mol |
IUPAC Name |
2-[cyano-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]acetamide |
InChI |
InChI=1S/C14H20N8O3/c15-10-22(9-11(16)23)14-18-12(20-1-5-24-6-2-20)17-13(19-14)21-3-7-25-8-4-21/h1-9H2,(H2,16,23) |
InChI Key |
NCFHTILRWWRGCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N(CC(=O)N)C#N)N3CCOCC3 |
Origin of Product |
United States |
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